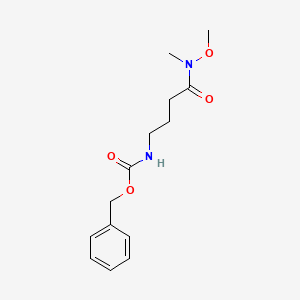

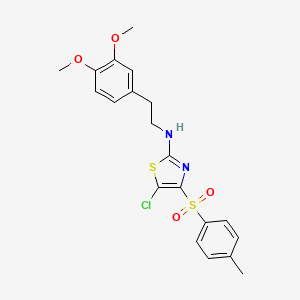

![molecular formula C19H14Cl2N2O2 B2499808 N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide CAS No. 338782-75-5](/img/structure/B2499808.png)

N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide" is a chlorinated pyridinecarboxamide derivative. Pyridinecarboxamides are a class of compounds that have been extensively studied due to their diverse range of biological activities and their potential applications in various fields, including materials science and pharmaceuticals. The presence of chlorophenyl groups in the compound suggests potential for unique electronic properties and interaction landscapes, which can be crucial for its reactivity and functionality .

Synthesis Analysis

The synthesis of chlorinated pyridinecarboxamides typically involves the reaction of substituted pyridinecarbonyl chlorides with amino chlorobenzenes. This process can yield a variety of isomeric compounds depending on the positions of the chlorine substituents on the benzene rings and the pyridine ring . For example, the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides has been achieved through the reaction of different amines with 4-chloropyridine-2-carboxylic acid methyl ester, which in turn is obtained from 2-pyridine-carboxylic acid through chlorination and esterification . Similarly, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide involves the reaction of 2-chloro-3-amino-4-methylpyridine with 2-chloropyridine-3-carboxylic acid under optimized conditions .

Molecular Structure Analysis

The molecular structure of chlorinated pyridinecarboxamides can be quite complex, with the potential for various intramolecular and intermolecular interactions. For instance, the crystal structure of a related compound, chloro{[N-methyl-N-(2'-pyridinecarboxamide)-N'-(2'-pyridinecarboxamido)]-1,2-ethane}palladium(II), reveals a tetragonal space group with tridentate ligand coordination to palladium atoms and an unusual eight-membered chelate ring . The molecular geometry of such compounds can be retained in solution, as evidenced by NMR studies . The presence of chlorine atoms can influence the interaction environments, as seen in the series of N-(chlorophenyl)pyridinecarboxamides, where the interaction landscapes are probed using Hirshfeld surface analysis and contact enrichment studies .

Chemical Reactions Analysis

The reactivity of chlorinated pyridinecarboxamides can be influenced by the electronic properties of the chlorine substituents and the overall molecular structure. The presence of chlorine can facilitate further chemical reactions, such as nucleophilic substitution or coupling reactions, which are often used in the synthesis of more complex organic molecules. The interaction landscapes and hydrogen bonding modes observed in these compounds can also affect their reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated pyridinecarboxamides, such as melting temperatures, can be correlated with lattice energy and molecular symmetry according to Carnelley’s rule. The melting points of these compounds can be predicted from a linear regression of these variables. Additionally, the relationships of the melting temperatures with the total energy, the electrostatic component, and the strongest hydrogen bond components have been analyzed, providing insights into the stability and robustness of these compounds . The solubility of related polyamides in polar solvents indicates that the pyridyl moiety in the main chain contributes to the overall solubility profile of these materials .

科学的研究の応用

Anti-inflammatory Properties

- A study explored the anti-inflammatory effects of related compounds, including 1-(2-chlorophenyl)-N-methyl-N(1-methylpropyl)-3-isoquinoline carboxamide, in a mouse model. The results indicated a notable anti-inflammatory property, providing insights into potential applications of structurally similar compounds like N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide in modulating inflammatory responses (Torres et al., 1999).

Metabolic Pathways and Pharmacokinetics

- Research on a structurally analogous compound, 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide, revealed intricate metabolic pathways and pharmacokinetics, including extensive metabolism and the involvement of enzymes like CYP3A4/3A5. These findings offer a basis for understanding the metabolism of related compounds such as N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide (Miao et al., 2011).

Potential Antioxidant Abilities

- Investigations into the effects of N-(piperidin-l-yl)-5-(4-chlorophenyl)-1-(2,4-cochlo-rophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound with similarities to N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide, on oxidative stress parameters suggest the absence of pro-oxidant activity and potential antioxidant capabilities, hinting at therapeutic applications in combating oxidative stress-related conditions (Tsvetanova et al., 2006).

特性

IUPAC Name |

N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N2O2/c20-15-4-1-13(2-5-15)11-23-12-14(3-10-18(23)24)19(25)22-17-8-6-16(21)7-9-17/h1-10,12H,11H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYHMEPBBSBMKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

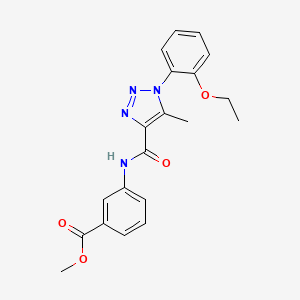

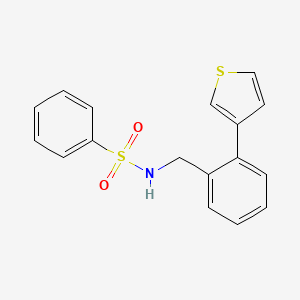

![N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2499727.png)

![(Z)-8-(4-methoxybenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2499738.png)

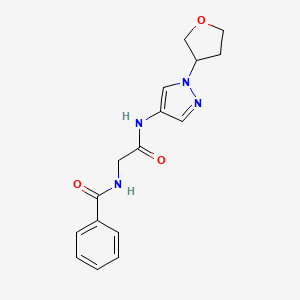

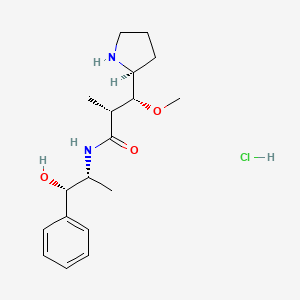

![4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-3-methyl-N-(2-methylpropyl)benzamide](/img/structure/B2499742.png)

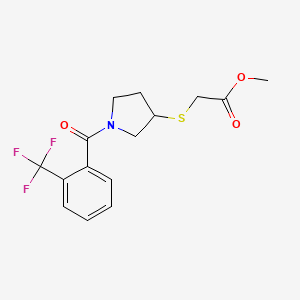

![4-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2499743.png)

![Tert-butyl 8-(2-chloropyrimidine-5-carbonyl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2499745.png)

![4-(1,3-benzodioxol-5-yl)-2-(4-nitrostyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2499747.png)

![5-[2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide](/img/no-structure.png)